N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide
Description
N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring substituted with dimethylamino and methoxy groups, a fluoro-substituted isoquinoline, and a carboxamide group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in drug design and development.
Properties
IUPAC Name |
N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22(2)15-14(16(25-3)20-10-19-15)21-17(24)23-7-6-11-4-5-13(18)8-12(11)9-23/h4-5,8,10H,6-7,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRZJWPLQMQKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)OC)NC(=O)N2CCC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methoxy groups. The fluoro-substituted isoquinoline is then synthesized separately and coupled with the pyrimidine derivative. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions of the dimethylamino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a diverse array of derivatives with potential biological activity.
Scientific Research Applications
N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure may confer pharmacological properties, making it a potential lead compound for drug discovery, particularly in the development of anticancer or antimicrobial agents.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways and targets depend on the specific biological context and the compound’s structural features, which allow it to fit into active sites or binding pockets of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
N-{[4-(dimethylamino)phenyl]methyl}-5-(4-methoxyphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: A compound with structural similarities, used in medicinal chemistry.
Uniqueness
N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide stands out due to its unique combination of functional groups and structural motifs, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
